molecular formula C23H21N3O4 B11439867 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

Cat. No.: B11439867
M. Wt: 403.4 g/mol
InChI Key: VJWBJOLLMBQFPR-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a complex organic compound that features a unique structure combining a benzodioxin ring, an imidazo[1,2-a]pyridine ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Imidazo[1,2-a]pyridine Ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Coupling Reactions: The final step involves coupling the benzodioxin and imidazo[1,2-a]pyridine intermediates with a methoxyphenol derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amine groups.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenation of the double bonds.

    Substitution: The methoxy group and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinones and nitroso derivatives.

    Reduction: Hydrogenated derivatives of the imidazo[1,2-a]pyridine ring.

    Substitution: Various substituted phenol and amine derivatives.

Scientific Research Applications

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is unique due to its combination of a benzodioxin ring with an imidazo[1,2-a]pyridine ring and a methoxyphenol group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C23H21N3O4/c1-14-7-8-26-21(11-14)25-22(15-3-5-17(27)19(12-15)28-2)23(26)24-16-4-6-18-20(13-16)30-10-9-29-18/h3-8,11-13,24,27H,9-10H2,1-2H3

InChI Key

VJWBJOLLMBQFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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